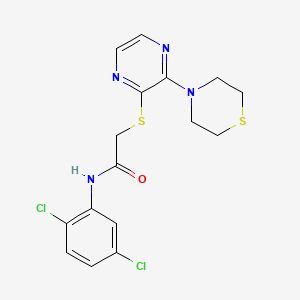
2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile” is a heterocyclic organic compound that contains a benzofuran ring . It has a molecular weight of 177.2 . It is a powder at room temperature and has a melting point of 120-121°C .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature and has a melting point of 120-121°C . It has a molecular weight of 177.2 .Aplicaciones Científicas De Investigación
Coordination Polymers and Luminescence
Research has shown that reactions between 1,4-benzene-dicarboxylic acid and hexanuclear complexes of lanthanides in acetonitrile can lead to the formation of coordination polymers. These compounds, particularly those containing terbium, exhibit strong luminescence under UV irradiation due to an antenna effect. This demonstrates the potential of such materials in the development of luminescent materials and sensors (Calvez, Daiguebonne, & Guillou, 2011).
Synthesis of Benzofurans
The gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters has been utilized to efficiently produce 3-iodo-2-acyl benzofurans. This method allows for the incorporation of a wide diversity of groups, demonstrating a versatile approach to the synthesis of benzofuran derivatives, which are valuable in various chemical and pharmaceutical applications (Fernández-Canelas, Rubio, & González, 2019).
Antioxidant Activity Study
Benzofuran derivatives synthesized via Strecker-type reactions have been studied for their antioxidant activities. These compounds, including euparin derivatives, exhibited significant radical scavenging and ferric reducing power, comparable to known antioxidants like BHT and TBHQ. This indicates the potential use of such benzofuran derivatives in developing new antioxidant agents (Ezzatzadeh & Hossaini, 2018).
Electrosynthesis Approaches
Electrochemical reduction of 2-(1-bromo-1-methylethyl)benzofurans in acetonitrile has been shown to afford 2,2-dimethylchromenes efficiently. This process, which involves carbon–bromine bond cleavage followed by ring expansion, offers a novel route for synthesizing chromene derivatives, highlighting the role of electrochemistry in organic synthesis (Tsukayama, Utsumi, & Kunugi, 1995).
Direcciones Futuras
Benzofuran compounds, such as “2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
Propiedades
IUPAC Name |
2-(4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMPJTYZMASBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC(O2)CC#N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)
![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)


![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)
![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)